molecular formula C20H23N7O3S B2872105 1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone CAS No. 1021217-56-0

1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone

Cat. No.: B2872105
CAS No.: 1021217-56-0
M. Wt: 441.51
InChI Key: XXGFPIWFXGRBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H23N7O3S and its molecular weight is 441.51. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The compound acts as a highly potent and selective inhibitor of ALK5 . It binds to the kinase domain of ALK5, thereby inhibiting its activity. This inhibition disrupts the TGF-β signaling pathway, leading to changes in cellular processes regulated by this pathway .

Biochemical Pathways

The TGF-β signaling pathway is the primary biochemical pathway affected by this compound. When TGF-β binds to its receptor, it activates the receptor’s kinase domain, which then phosphorylates and activates downstream SMAD proteins. These proteins translocate to the nucleus and regulate the transcription of target genes . By inhibiting ALK5, the compound prevents the activation of SMAD proteins, thereby affecting the transcription of genes regulated by the TGF-β pathway .

Pharmacokinetics

The compound exhibits good oral bioavailability, with a reported value of 51% . It also shows high systemic exposure (AUC) of 1426 ng × h/mL and a maximum plasma concentration (Cmax) of 1620 ng/mL . These properties suggest that the compound can be effectively absorbed and distributed in the body, reaching the necessary concentrations at the site of action .

Result of Action

The inhibition of ALK5 by the compound leads to the disruption of the TGF-β signaling pathway. This can result in changes in cell growth, differentiation, and apoptosis, depending on the specific cellular context . Given the role of TGF-β signaling in cancer progression and fibrosis, the compound may have potential therapeutic effects in these conditions .

Properties

IUPAC Name

1-[2-methyl-5-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O3S/c1-14-11-16-12-17(3-4-18(16)27(14)15(2)28)31(29,30)25-9-7-24(8-10-25)20-6-5-19-22-21-13-26(19)23-20/h3-6,12-14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGFPIWFXGRBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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